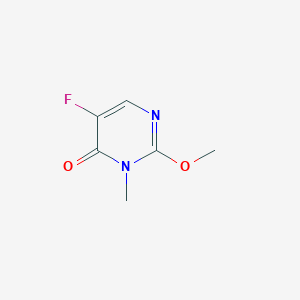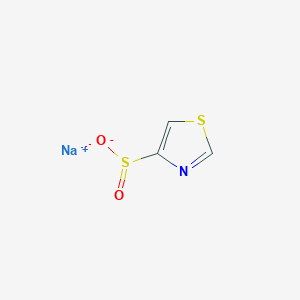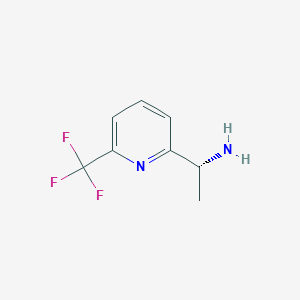
(R)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine may involve:
Large-Scale Reactors: The use of large-scale reactors to carry out the synthesis under optimized conditions.
Automation: Automation of the reaction process to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield pyridine N-oxides.
Reduction: Reduction may produce secondary or tertiary amines.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学的研究の応用
®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Act as a ligand for certain receptors, modulating their activity.
Inhibit Enzymes: Inhibit the activity of specific enzymes, affecting biochemical pathways.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: The enantiomer of the compound, with similar but distinct properties.
2-(Trifluoromethyl)pyridine: A related compound lacking the amine group.
1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-ol: A compound with a hydroxyl group instead of an amine group.
Uniqueness
®-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of both a trifluoromethyl group and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
(1R)-1-[6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 |
InChIキー |
FZDWTYLPDDKVAA-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=NC(=CC=C1)C(F)(F)F)N |
正規SMILES |
CC(C1=NC(=CC=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



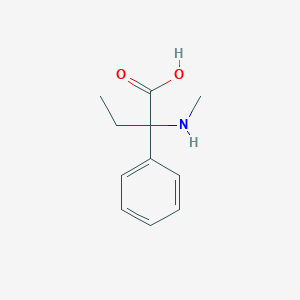
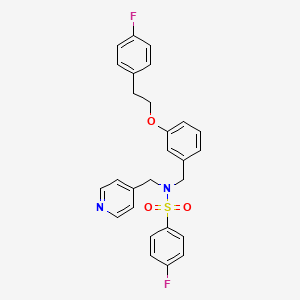
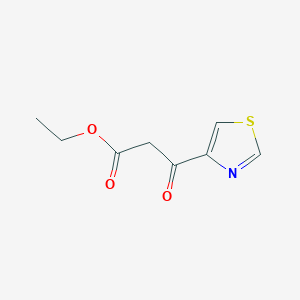
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
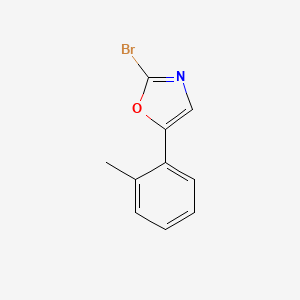
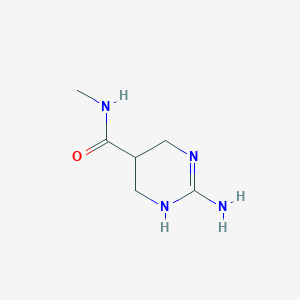

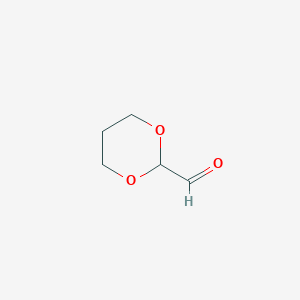
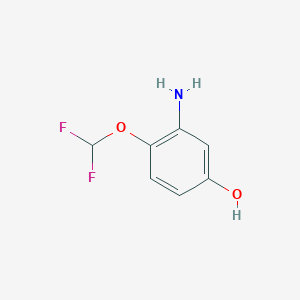

![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
